molecular formula C13H12FN5O B11403695 2-[(2-Fluorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

2-[(2-Fluorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B11403695
M. Wt: 273.27 g/mol
InChI Key: SIPLTJBWDALIGE-UHFFFAOYSA-N
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Description

2-{[(2-Fluorophenyl)methyl]amino}-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Fluorophenyl)methyl]amino}-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the reaction of 2-fluorobenzylamine with a suitable triazolopyrimidine precursor under specific conditions. One common method involves the use of a base to facilitate the nucleophilic substitution reaction, followed by cyclization and dehydration steps to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Fluorophenyl)methyl]amino}-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-{[(2-Fluorophenyl)methyl]amino}-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2-Fluorophenyl)methyl]amino}-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C13H12FN5O

Molecular Weight

273.27 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C13H12FN5O/c1-8-6-11(20)19-13(16-8)17-12(18-19)15-7-9-4-2-3-5-10(9)14/h2-6H,7H2,1H3,(H2,15,16,17,18)

InChI Key

SIPLTJBWDALIGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)NCC3=CC=CC=C3F

Origin of Product

United States

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